

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Anilazine

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Compound Focus: Anilazine

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Introduction to Anilazine Chemistry and Historical Context

Anilazine (IUPAC name: 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a **triazine-based fungicide** first introduced in approximately 1955 for agricultural applications. This **chlorinated heterocyclic compound** belongs to the chemical class of aniline derivatives substituted with a dichlorotriazine moiety, imparting specific biological activity against fungal pathogens. **Anilazine** functions as a **multi-site protectant fungicide** with non-systemic activity, making it valuable for resistance management in integrated pest control programs. Its molecular formula is $C_9H_5Cl_3N_4$, with a molecular weight of 275.52 g/mol, featuring both a chlorophenyl ring and a dichlorotriazine system that are essential for its fungicidal properties [1].

The significance of **anilazine** in agricultural chemistry stems from its **broad-spectrum activity** against various fungal pathogens including late blights, leaf spots, anthracnose, downy mildew, *Botrytis* species, and *Alternaria* species. Historically, it found application on various crops including fruits (blackberry, cranberry, raspberry, blueberry, and melon), celery, cucumber, garlic, onions, potatoes, pumpkins, cereals, and coffee [1]. Despite its **gradual phase-out** in many markets due to environmental concerns, **anilazine** remains a

compound of significant interest in agrochemical research as a model triazine fungicide and for understanding the structure-activity relationships of chlorinated heterocyclic compounds.

The chemical structure of **anilazine** incorporates two distinct reactive centers: the **dichlorotriazine system** which is susceptible to nucleophilic substitution, and the **aniline moiety** which can participate in various electrophilic aromatic substitution reactions. This combination results in a compound with moderate persistence in the environment and specific mode of action as an enzyme inhibitor with multi-site activity, classified under FRAC (Fungicide Resistance Action Committee) code M08 [1]. The following sections provide detailed synthetic protocols, characterization data, and application notes relevant to researchers and development professionals working with this classic fungicidal compound.

Synthetic Routes and Experimental Protocols

Preparation of Cyanuric Chloride (Intermediate 1)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a **fundamental building block** in the synthesis of **anilazine** and many other triazine-based compounds. This intermediate can be prepared through the trimerization of cyanogen chloride in the liquid phase, a process that requires careful control due to its **highly exothermic nature** [2].

2.1.1 Detailed Synthetic Protocol

- **Reaction Setup:** Begin by assembling a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. The apparatus should be maintained under an inert atmosphere (nitrogen or argon) and placed in a cooling bath capable of maintaining temperatures between -10°C to 0°C .
- **Reaction Procedure:** Charge the flask with 500 mL of dimethyl ether previously saturated with hydrogen chloride (at least 15% by weight). Cool the solvent to -5°C with continuous stirring. Gradually add cyanogen chloride (1.0 mol, 61.5 g) dropwise over 2-3 hours while maintaining the internal temperature below 0°C . **Caution:** Cyanogen chloride is highly toxic and volatile (boiling point 13.8°C); all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- **Reaction Monitoring:** After complete addition, continue stirring for an additional 2 hours at 0°C, then allow the reaction mixture to warm gradually to room temperature. Monitor reaction progress by thin-layer chromatography (silica gel, hexane:ethyl acetate 4:1, UV visualization).
- **Workup and Isolation:** Upon completion, filter the resulting suspension to collect the white crystalline product. Wash the solid with cold pentane (2 × 50 mL) and dry under reduced pressure (0.1 mmHg) for 6 hours. The expected yield of cyanuric chloride is 85-92% (55-60 g) with a melting point of 145-147°C [2].

Table 1: Characterization Data for Cyanuric Chloride

Parameter	Specification	Method
Molecular Formula	C ₃ Cl ₃ N ₃	Elemental Analysis
Molecular Weight	184.41 g/mol	-
Melting Point	145-147°C	Capillary Method
Purity	>98%	HPLC-UV
Appearance	White crystalline solid	Visual
Spectral Data (¹ H NMR)	(CDCl ₃) δ: No proton signals	Varian 400 MHz

Preparation of o-Chloroaniline (Intermediate 2)

o-Chloroaniline (2-chloroaniline) serves as the **aniline component** in the synthesis of **anilazine**. While commercially available, it can be prepared through several routes including the direct chlorination of aniline followed by separation of isomers, or through reduction of o-chloronitrobenzene.

2.2.1 Alternative Preparation via Direct Chlorination

Recent patent literature describes an improved method for preparing o-chloro-p-nitroaniline, which can be subsequently reduced to o-chloroaniline [3]:

- **Reaction Setup:** In a 1-L jacketed reactor equipped with overhead stirring, thermocouple, and gas inlet tube, charge a solution of p-nitroaniline (1.0 mol, 138 g) in 8-11% hydrochloric acid (600 mL).
- **Chlorination Procedure:** Cool the suspension to -10°C to 0°C using a circulating bath. Bubble chlorine gas (1.0-1.1 mol, 71-78 g) through the reaction mixture at a controlled rate of 0.35-0.5 m³/h while maintaining temperature below 0°C. Monitor the reaction by HPLC until complete consumption of starting material is observed.
- **Workup and Isolation:** Upon completion, filter the bright yellow precipitate and wash with cold water until neutral pH. Dry under vacuum to constant weight to obtain o-chloro-p-nitroaniline with 85-90% yield and purity >95% by HPLC [3].
- **Reduction to o-Chloroaniline:** The o-chloro-p-nitroaniline can be reduced to o-chloroaniline using catalytic hydrogenation (H₂, Pd/C, 50 psi, 25°C, 4 h) or via chemical reduction (Zn dust, acetic acid/water, 70°C, 2 h). Purify by vacuum distillation (bp 115-118°C/20 mmHg) to obtain the final product in 90-95% yield.

Synthesis of Anilazine (Final Compound)

The synthesis of **anilazine** proceeds through a **nucleophilic aromatic substitution** reaction between cyanuric chloride and o-chloroaniline, where the aniline nitrogen attacks the triazine ring, preferentially at the 4-position, followed by displacement of the second chlorine atom.

2.3.1 Detailed Synthetic Protocol

- **Reaction Setup:** In a 1-L three-necked flask equipped with mechanical stirrer, thermometer, and reflux condenser, charge cyanuric chloride (1.0 mol, 184.4 g) and toluene (400 mL). Cool the suspension to 0-5°C using an ice-water bath.
- **Reaction Procedure:** Prepare a solution of o-chloroaniline (1.0 mol, 127.6 g) in toluene (100 mL) and add dropwise to the cyanuric chloride suspension over 1-2 hours while maintaining temperature below 10°C. After complete addition, warm the reaction mixture gradually to room temperature and then heat to 40-45°C for 4-6 hours. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 7:3, UV visualization).

- **Workup and Isolation:** After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash sequentially with 5% hydrochloric acid (2 × 100 mL), 5% sodium bicarbonate solution (2 × 100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
- **Purification:** Recrystallize the crude product from isopropanol (500 mL) to afford pure **anilazine** as white to light brown crystals. Typical yields range from 75-85% (207-234 g) with melting point of 159-160°C [1] [4].

Table 2: Reaction Conditions Optimization for **Anilazine** Synthesis

Parameter	Condition A	Condition B	Condition C
Solvent	Toluene	Dichloromethane	Acetone
Temperature	40-45°C	25-30°C	50-55°C
Reaction Time	4-6 hours	8-12 hours	3-4 hours
Base	None	Triethylamine	Sodium acetate
Yield	75-85%	65-70%	70-75%
Purity	>97%	>95%	>96%

Analytical Characterization and Quality Control

Spectroscopic Properties

Anilazine exhibits characteristic spectroscopic features that facilitate its identification and quality assessment:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- **¹H NMR** (400 MHz, CDCl₃): δ 7.50 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.38 (ddd, J = 8.5, 7.3, 1.6 Hz, 1H, Ar-H), 7.25-7.20 (m, 1H, Ar-H), 7.15 (br s, 1H, NH), 7.08-7.03 (m, 1H, Ar-H) [5].
- **¹³C NMR** (100 MHz, CDCl₃): δ 170.5 (C-2, triazine), 166.8 (C-4, triazine), 164.3 (C-6, triazine), 135.2 (Ar-C), 130.5 (Ar-C), 129.8 (Ar-C), 128.1 (Ar-C), 127.5 (Ar-C), 122.3 (Ar-C) [5].
- **Infrared Spectroscopy (FT-IR)**: (KBr pellet, cm⁻¹): 3250 (N-H stretch), 1580 (C=N stretch, triazine), 1550 (C=C aromatic), 850 (C-Cl stretch), 810 (triazine ring breathing) [1].
- **Mass Spectrometry**: EI-MS m/z: 276 [M+H]⁺ (12%), 274 [M-H]⁺ (35%), 240 [M-Cl]⁺ (28%), 205 [M-C₆H₄Cl]⁺ (45%), 168 [M-C₃Cl₂N₃]⁺ (100%) [5].

Physicochemical Properties

Comprehensive characterization of **anilazine**'s physicochemical properties is essential for formulation development and environmental assessment:

Table 3: Physicochemical Properties of **Anilazine**

Property	Value	Conditions	Reference
Melting Point	159-160°C	Capillary method	[4]
Water Solubility	8 mg/L	20°C, pH 7	[1]
Log P	3.02	Octanol-water, 20°C	[1]
Vapor Pressure	8.20 × 10 ⁻⁴ mPa	20°C	[1]
Henry's Law Constant	1.10 × 10 ⁻⁴ Pa·m ³ /mol	25°C	[1]
Density	1.7 g/mL	20°C	[1]
Dissociation Constant (pKa)	Not applicable	Non-ionic	[1]

The **low aqueous solubility** and **moderate lipophilicity** (log P = 3.02) of **anilazine** influence its environmental fate and application methods. These properties necessitate specific formulation approaches to enhance dispersibility and coverage on plant surfaces. The compound is stable in neutral and slightly acidic

aqueous media but undergoes hydrolysis under alkaline conditions, releasing chlorine atoms from the triazine ring [1] [4].

Safety Considerations and Regulatory Status

Handling and Toxicity Profile

- **Human Health Hazards:** While **anilazine** is not classified as highly toxic to humans (oral LD₅₀ in rats >5000 mg/kg), appropriate precautions should be taken to minimize exposure. The German Research Society recommends a Maximum Allowable Concentration of 0.2 mg/m³ in air [4]. Personal protective equipment including gloves, safety glasses, and laboratory coat should be worn during handling.
- **Environmental Hazards:** **Anilazine** demonstrates **high toxicity to fish** and moderate toxicity to most aquatic organisms, birds, honeybees, and earthworms. It has potential for bioaccumulation, necessitating careful environmental monitoring when used in agricultural settings [1].
- **Stability and Incompatibilities:** **Anilazine** is incompatible with oils and alkalis. It may corrode some types of metals and alloys. Under alkaline conditions, it undergoes hydrolysis with release of chlorine gas. Storage should be in a cool (0-6°C), dry place in tightly sealed containers [4].

Regulatory Status

Anilazine is currently **not approved** under EC Regulation 1107/2009 for use in the European Union. Its approval has expired, and it is considered largely obsolete in many markets, though it may still be available in some countries including the USA [1]. Researchers should consult local regulations regarding permissible uses, disposal requirements, and environmental restrictions when working with this compound.

Applications and Biological Activity

Fungicidal Applications

Anilazine functions as a **non-systemic protectant fungicide** with multi-site activity, making it valuable for resistance management. Its primary mode of action involves enzyme inhibition through interaction with multiple target sites in fungal pathogens [1].

Table 4: Fungicidal Spectrum and Application Rates

Target Pathogen	Example Crops	Application Rate	Formulation Type
Late blights	Potatoes, Tomatoes	1.0-2.0 kg/ha	Wettable powder
Leaf spots	Cereals, Turf	0.8-1.5 kg/ha	Flowable concentrate
Anthracnose	Beans, Cucumbers	1.2-1.8 kg/ha	Wettable powder
Downy mildew	Grapes, Onions	1.0-1.5 kg/ha	Wettable powder
Botrytis	Strawberries, Grapes	1.5-2.0 kg/ha	Flowable concentrate
Alternaria	Tomatoes, Cabbages	1.0-1.8 kg/ha	Wettable powder

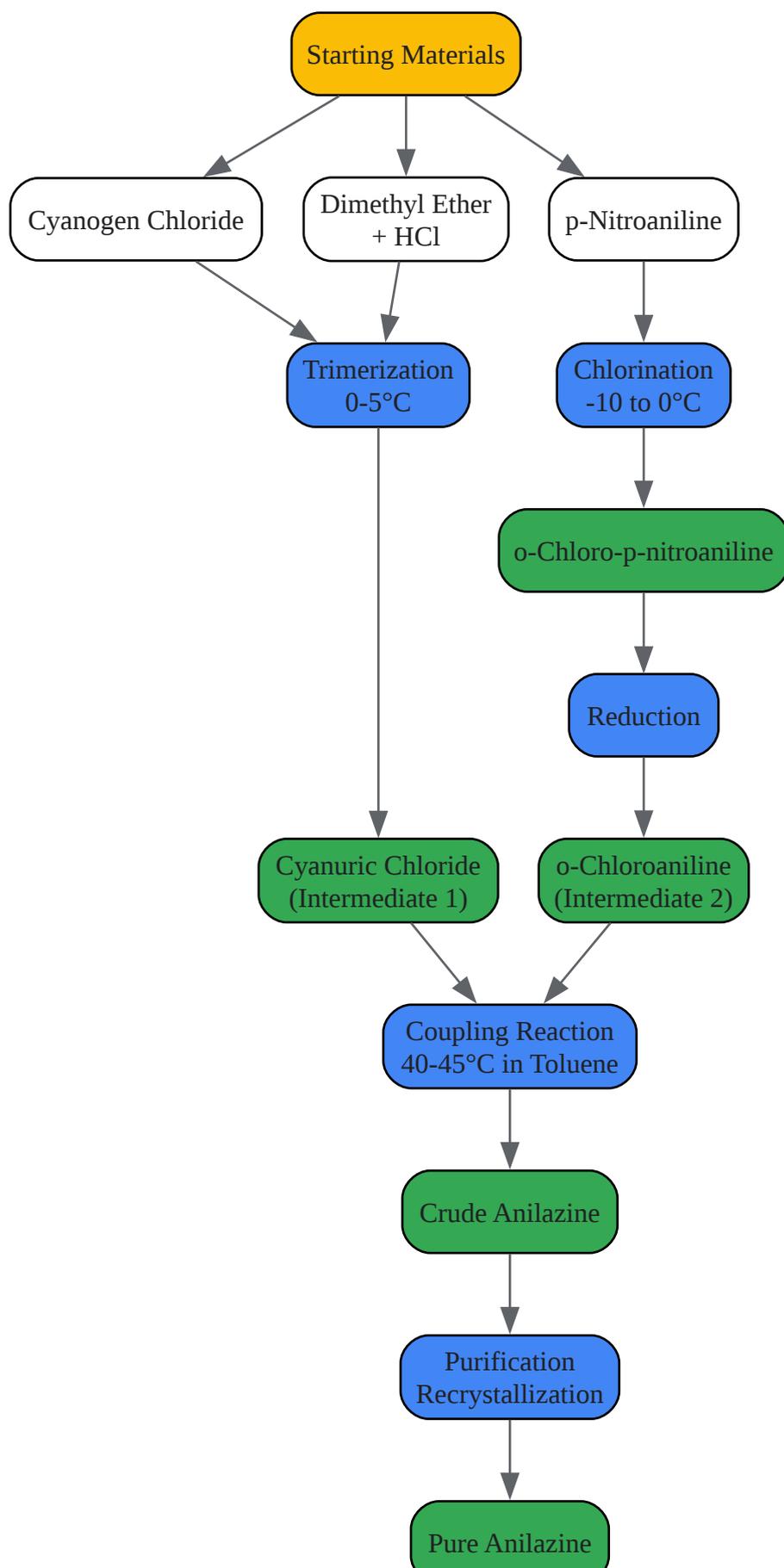
Formulation Considerations

Anilazine was historically commercialized under various trade names including Kemate, Triasym, Direz, Dyrene, and Botrysan. It was typically formulated as **wettable powders** or **flowable concentrates** to enhance dispersion and coverage on plant surfaces. The compound's low water solubility (8 mg/L at 20°C) and relatively high melting point (159-160°C) make it suitable for solid formulations with good shelf-life stability [1] [4].

The **multi-site activity** of **anilazine** contributes to its value in anti-resistance management programs when used in rotation or mixture with single-site fungicides. As a triazine fungicide (FRAC code M08), it provides broad-spectrum protection against various fungal pathogens without showing cross-resistance with site-specific fungicides [1].

Experimental Workflow and Process Optimization

The following workflow diagram illustrates the complete synthetic pathway for **anilazine** production, from raw materials to final product:



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*Diagram 1: Complete Synthetic Pathway for **Anilazine** Production. This workflow illustrates the two parallel synthetic routes for key intermediates followed by the final coupling reaction to produce **anilazine**.*

Conclusion

Anilazine represents a **historically significant fungicide** from the triazine chemical class that continues to offer valuable insights for agrochemical research. The detailed synthetic protocols presented herein enable reproducible laboratory-scale production of this compound with yields exceeding 75% and purity >97%. The comprehensive characterization data facilitates quality control and method validation for researchers working with this compound.

While **anilazine**'s agricultural use has declined in many regions due to environmental concerns, its **straightforward synthesis** and **well-defined chemical properties** make it an excellent model compound for studying structure-activity relationships in chlorinated triazine derivatives. The protocols described can be adapted for preparing analogous triazine-based compounds with potential improved biological activity and environmental profiles.

Future research directions may include development of **greener synthetic methodologies** for **anilazine** and its analogs, exploration of its activity against emerging plant pathogens, and investigation of its environmental fate using modern analytical techniques. Researchers should consider these protocols as foundational methods that can be optimized further for specific applications in medicinal and agrochemical discovery.

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